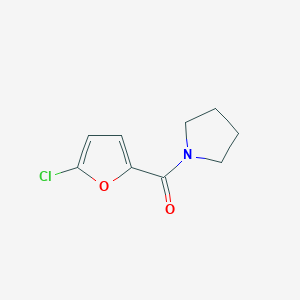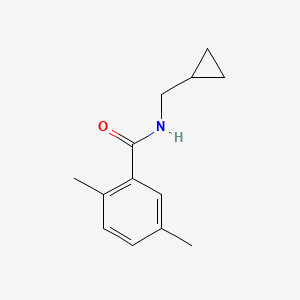
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as FIPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinoline carboxamides and has been found to exhibit potent inhibitory effects on phospholipase D (PLD) enzymes.
Wirkmechanismus
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide exerts its pharmacological effects by inhibiting the activity of PLD enzymes, which are involved in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. PLD enzymes are also known to be overexpressed in various cancer types, making them an attractive target for cancer therapy.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to exhibit potent inhibitory effects on PLD enzymes, leading to a reduction in cancer cell proliferation, migration, and invasion. Additionally, N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide in laboratory experiments is its specificity towards PLD enzymes, making it a valuable tool for studying the role of PLD enzymes in various cellular processes. However, one of the limitations of using N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for the use of N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide in scientific research. One potential application is in the development of novel cancer therapies that target PLD enzymes. Additionally, N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease, where PLD enzymes have been implicated in disease pathology. Finally, further research is needed to fully understand the mechanism of action of N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide and its potential applications in various disease states.
Synthesemethoden
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide can be synthesized through a multi-step process involving the reaction of 4-fluoroaniline with 3,4-dihydroisoquinoline-1(2H)-one followed by the addition of phosgene and ammonium hydroxide. The resulting compound is then purified through column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide exhibits potent anti-tumor effects by inhibiting the activity of PLD enzymes, which play a crucial role in cancer cell proliferation and survival. Additionally, N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-11-5-7-12(8-6-11)18-16(21)14-9-10-3-1-2-4-13(10)15(20)19-14/h1-9H,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCJQYVPGXXMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
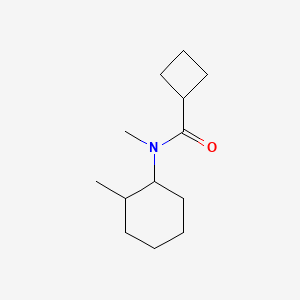
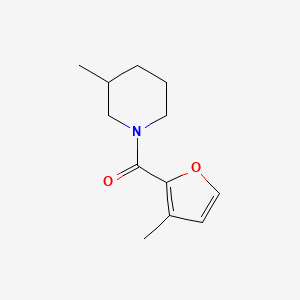

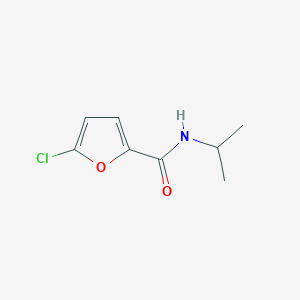

![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)

![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7510086.png)

